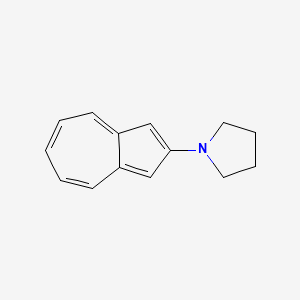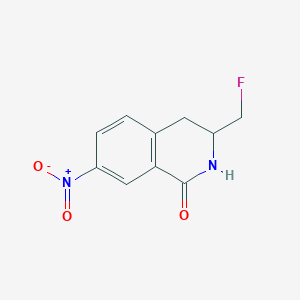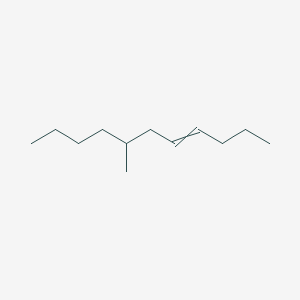
7-Methyl-4-undecene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Undecene, 7-methyl-: is an organic compound belonging to the class of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. The molecular formula of 4-Undecene, 7-methyl- is C12H24 , and it has a molecular weight of 168.3190 g/mol . This compound is characterized by a long carbon chain with a double bond located at the fourth carbon and a methyl group attached to the seventh carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Undecene, 7-methyl- can be synthesized through various organic reactions. One common method involves the alkylation of alkenes . For instance, the reaction between 1-decene and methyl iodide in the presence of a strong base like potassium tert-butoxide can yield 4-Undecene, 7-methyl-. The reaction conditions typically involve refluxing the reactants in an inert solvent such as tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods: In an industrial setting, 4-Undecene, 7-methyl- can be produced through catalytic cracking of larger hydrocarbons. This process involves breaking down long-chain hydrocarbons into smaller alkenes using a catalyst at high temperatures. The resulting mixture is then separated through distillation to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 4-Undecene, 7-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, aldehydes, or carboxylic acids.
Substitution: Halogenation reactions, such as the addition of bromine (Br2), can occur at the double bond to form dibromo derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).
Major Products Formed:
Oxidation: 7-methyl-4-undecanol (diol).
Reduction: 7-methylundecane.
Substitution: 4,5-dibromo-7-methylundecane.
Scientific Research Applications
4-Undecene, 7-methyl- has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Industry: It is used in the production of lubricants, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Undecene, 7-methyl- depends on the specific reaction it undergoes. For example, during oxidation , the double bond is attacked by an oxidizing agent, leading to the formation of a diol. In hydrogenation , the double bond is reduced by the addition of hydrogen atoms, facilitated by a catalyst . The molecular targets and pathways involved vary based on the reaction conditions and the specific reagents used.
Comparison with Similar Compounds
1-Undecene: Another alkene with a double bond at the first carbon.
4-Decene, 7-methyl-: Similar structure but with a shorter carbon chain.
7-Methyl-1-undecene: An isomer with the double bond at the first carbon.
Uniqueness: 4-Undecene, 7-methyl- is unique due to the position of its double bond and the methyl group. This specific structure imparts distinct chemical properties and reactivity compared to its isomers and other similar alkenes .
Properties
CAS No. |
312298-60-5 |
|---|---|
Molecular Formula |
C12H24 |
Molecular Weight |
168.32 g/mol |
IUPAC Name |
7-methylundec-4-ene |
InChI |
InChI=1S/C12H24/c1-4-6-8-9-11-12(3)10-7-5-2/h8-9,12H,4-7,10-11H2,1-3H3 |
InChI Key |
VELXNVLISHFDBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)CC=CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


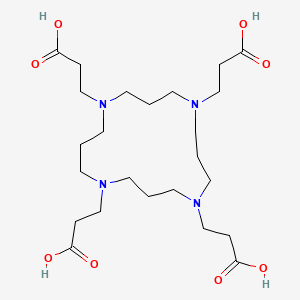
![[(10-Isocyano-10-methylundecyl)sulfanyl]benzene](/img/structure/B14253944.png)
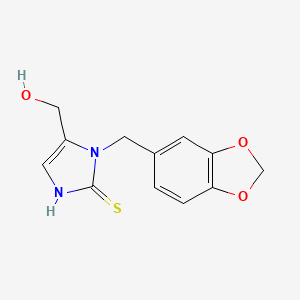
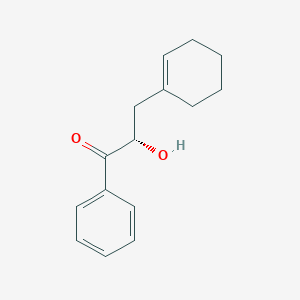
![1H-Benzimidazole, 1-[3-(trimethylsilyl)propyl]-](/img/structure/B14253976.png)
![Benzene, 1-bromo-4-[(2-tridecynyloxy)methyl]-](/img/structure/B14253977.png)
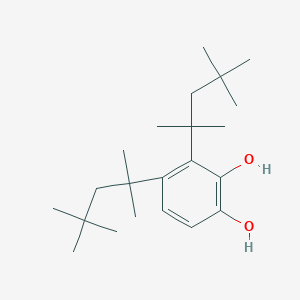
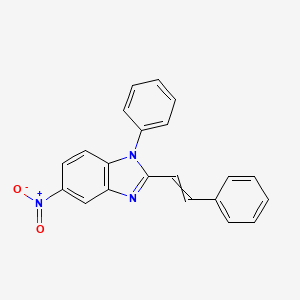
![1,3,5-Benzenetricarboxylic acid, tris[(3,5-dihydroxyphenyl)methyl] ester](/img/structure/B14253989.png)
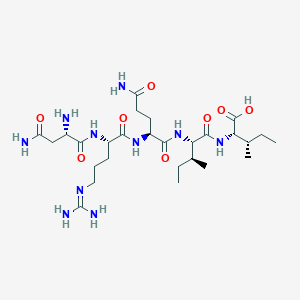

![2,2'-([1,1'-Biphenyl]-2,2'-diyl)bis[5-(4-fluorophenyl)-1,3,4-oxadiazole]](/img/structure/B14254010.png)
